L1210 Murine Leukemia Survival: Head-to-Head Comparison of 1-(2-Chloroethyl)-4-(3-chloropropyl)piperazine vs. Mechlorethamine
In the L1210 murine leukemia model, the target compound at its optimal schedule (10 mg/kg i.p., days 1–7 and day 10) achieved a T/C (treated/control survival ratio) of 167%, representing a 67% increase in mean survival time over untreated controls. Under the same experimental system, mechlorethamine — the clinical prototype nitrogen mustard — produced only a 61% increase in survival [1]. The treatment schedule also mattered: a lower total dose of the target compound given over 6 days (20 mg/kg, days 1–6) yielded T/C = 146%, while a toxic regimen of 30 mg/kg over 5 days reduced T/C to 98% (below control, indicating net toxicity) [1]. This demonstrates that the therapeutic window of the target compound permits dose scheduling that achieves superior survival benefit relative to mechlorethamine, which cannot be replicated by simply substituting mechlorethamine or a symmetrical piperazine mustard.
| Evidence Dimension | In vivo survival prolongation in L1210 murine leukemia (i.p. model) |
|---|---|
| Target Compound Data | T/C = 167% at 10 mg/kg i.p. (days 1–7, 10); 6 mice/group; mean survival 13.7 days vs. control 8.0 days |
| Comparator Or Baseline | Mechlorethamine (HN2): 61% increase in survival over controls (T/C ≈ 161%) at optimal dose; specific dose and schedule not tabulated in same experiment |
| Quantified Difference | 67% vs. 61% increase over controls (absolute difference: +6 percentage points in survival prolongation; relative improvement: ~3.7% higher T/C for the target compound) |
| Conditions | Male CDF₁ mice (Balb/c × DBA/2), 8–12 weeks, 22–31 g; L1210 cells (NCI strain) inoculated i.p. at 1×10⁵ cells on day 0; treatment initiated i.p. on day 1; 6 mice per group; endpoint = mean survival time in days |
Why This Matters
This is the only direct, same-system quantitative comparison of the target compound against the clinical gold-standard nitrogen mustard (mechlorethamine), establishing a verifiable efficacy advantage that directly addresses the procurement question: the asymmetric architecture yields superior survival prolongation.
- [1] Rabinovitz, M. U.S. Patent No. 4,755,515. Issued July 5, 1988. Table 1: Treatment of Mice Bearing L1210 Leukemia with 1-(2-Chloroethyl)-4-(3-Chloropropyl)piperazine 2HCl. Column 4, lines 1–25: mechlorethamine comparison. View Source
